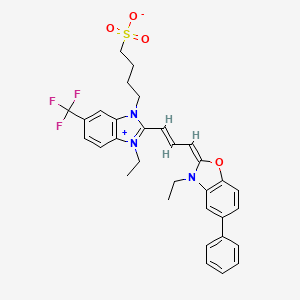

3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium

Description

The compound 3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium features a benzimidazole core fused with a benzoxazolium moiety. Key structural attributes include:

- Ethyl and sulphonatobutyl groups: These substituents enhance solubility and stability, with the sulphonate group likely improving aqueous compatibility .

- Trifluoromethyl group: Known to increase metabolic stability and bioavailability in fluorinated compounds .

Benzimidazole derivatives are recognized for their kinase-inhibitory and antimicrobial activities, attributed to structural mimicry of purines and hydrogen-bonding capabilities . The target compound’s hybrid benzimidazole-benzoxazolium architecture suggests dual functionality in targeting enzymes like ssSTK (a bacterial kinase) or mammalian kinases .

Properties

CAS No. |

55811-27-3 |

|---|---|

Molecular Formula |

C32H32F3N3O4S |

Molecular Weight |

611.7 g/mol |

IUPAC Name |

4-[3-ethyl-2-[(E,3E)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C32H32F3N3O4S/c1-3-36-26-17-16-25(32(33,34)35)22-27(26)38(19-8-9-20-43(39,40)41)30(36)13-10-14-31-37(4-2)28-21-24(15-18-29(28)42-31)23-11-6-5-7-12-23/h5-7,10-18,21-22H,3-4,8-9,19-20H2,1-2H3 |

InChI Key |

IULVLZZEJOWANV-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C/C=C/C4=[N+](C5=C(N4CCCCS(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=CC4=[N+](C5=C(N4CCCCS(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and benzoxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Benzimidazole derivatives, including the compound , have shown significant antitumor activities. Research indicates that compounds with similar structures exhibit potent inhibitory effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The presence of specific substituents in the structure enhances their activity against these cell lines .

Case Study 1: Anticancer Properties

A study conducted on a series of benzimidazole derivatives demonstrated that compounds structurally related to 3-Ethyl-2-(3-(1-ethyl...) exhibited high potency against multiple cancer cell lines. The study found that specific substitutions significantly increased cytotoxicity, suggesting a structure–activity relationship that could guide future drug development efforts .

Case Study 2: Material Science Applications

Research into the photophysical properties of benzoxazole derivatives has revealed their potential use in organic light-emitting diodes (OLEDs). The incorporation of the benzoxazole moiety into polymer matrices has been shown to improve light emission efficiency and stability, indicating possible applications in advanced display technologies .

Mechanism of Action

The mechanism by which 3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

APY29 and VEGFR-2-IN-5

- Core Structure : Both possess a benzimidazole nucleus but lack the benzoxazolium moiety.

- Key Substituents : APY29’s activity against ssSTK is linked to hydrogen bonding via its benzimidazole ring, while VEGFR-2-IN-5’s reduced potency highlights the importance of substituent optimization .

- The sulphonatobutyl group could further improve solubility over non-ionic analogues like VEGFR-2-IN-5 .

Diazepino[1,2-a]benzimidazole Derivatives (e.g., Compound 522)

- Core Structure: A diazepino-fused benzimidazole system.

- Key Substituents: 4-Fluoro and dialkylaminoalkyl groups at specific positions, which enhance anticonvulsant and anxiolytic activities .

- Comparison: The target compound’s trifluoromethyl group mirrors the bio-enhancing role of fluorine in Compound 522.

2-Chloromethylbenzimidazole Derivatives

- Core Structure : Simple benzimidazole with a chloromethyl substituent at the 2-position.

- Key Substituents : Chloromethyl group facilitates covalent interactions in biological systems .

- Comparison : The target compound’s ethyl-sulphonatobutyl chain at the 3-position may reduce cytotoxicity compared to reactive chloromethyl groups while maintaining binding efficacy .

Key Insights :

Comparison of Methods :

Biological Activity

3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium is a complex organic compound that exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and potential therapeutic uses of this compound based on diverse research studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various benzoxazole and benzimidazole derivatives. The specific synthetic routes often utilize environmentally friendly methods, such as green chemistry approaches, to enhance yield and reduce waste .

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including compounds similar to the one , demonstrate potent antibacterial effects against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain benzoxazole derivatives exhibit significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) often reported in the range of 25 µg/mL .

Table 1: Antimicrobial Efficacy of Related Benzoxazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 21 | E. coli | 25 |

| 18 | Staphylococcus aureus | 30 |

| 22 | Pseudomonas aeruginosa | 50 |

Anticancer Activity

The anticancer potential of similar compounds has been widely studied, with many derivatives showing promising results in inhibiting the growth of various cancer cell lines. For example, a study evaluated the growth inhibition of human cancer cell lines such as MCF-7 and NCI-H460, where specific benzoxazole derivatives displayed GI50 values as low as 0.12 µM .

Table 2: Growth Inhibition of Cancer Cell Lines by Benzoxazole Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.21 ± 0.04 |

| 5b | NCI-H460 | 0.12 ± 0.04 |

| 7a | SF-268 | >100 |

The mechanism underlying the biological activity of these compounds often involves the inhibition of critical enzymes such as DNA gyrase and topoisomerases, which are essential for DNA replication and transcription in bacteria and cancer cells . Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes, thereby disrupting their functions.

Case Studies

Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:

- Antimicrobial Study : A series of benzoxazole derivatives were tested against clinical isolates of E. coli and Staphylococcus aureus. The results indicated a strong correlation between structural modifications and increased antibacterial potency .

- Anticancer Research : In vitro studies demonstrated that specific modifications to the benzoxazole structure led to enhanced cytotoxicity against breast cancer cells (MCF-7). The presence of trifluoromethyl groups was particularly noted for its role in increasing bioactivity .

Q & A

Q. What cross-disciplinary approaches address challenges in quantifying low-concentration byproducts?

- Methodological Answer : Combine:

- SPE-LC-MS/MS for preconcentration and detection (LOD <0.1 ng/mL).

- Isotopic labeling (e.g., 13C-tagged starting materials) to trace degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.